molecular formula C11H21N3O3 B1400233 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354011-45-2

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B1400233
CAS No.: 1354011-45-2
M. Wt: 243.3 g/mol
InChI Key: GEXOPEYXEGXYMT-QMMMGPOBSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. According to PubChem databases, this compound is officially designated with the molecular formula C₁₁H₂₁N₃O₃ and carries the Chemical Abstracts Service registry number 1354011-45-2. The compound's molecular weight is precisely calculated at 243.30 grams per mole, reflecting its moderate molecular size within the range typical for pharmaceutical intermediates.

The stereochemical designation "(S)" in the compound's name refers to the absolute configuration at the chiral center located on the pyrrolidine ring system. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets. The pyrrolidine ring, being a five-membered saturated nitrogen-containing heterocycle, provides the structural foundation for the molecule's chirality. The substitution pattern at the 3-position of the pyrrolidine ring creates the asymmetric center that gives rise to the compound's optical activity.

Alternative nomenclature systems provide additional systematic names for this compound, including "(S)-tert-Butyl (1-(2-aminoacetyl)pyrrolidin-3-yl)carbamate" and "TERT-BUTYL N-[(3S)-1-(2-AMINOACETYL)PYRROLIDIN-3-YL]CARBAMATE". These variations reflect different approaches to naming the same molecular structure while maintaining consistency with chemical nomenclature principles. The carbamate functional group is clearly identified in these alternative names, emphasizing the compound's classification within this important class of protective groups commonly used in peptide and protein synthesis.

Parameter Value
Molecular Formula C₁₁H₂₁N₃O₃
Molecular Weight 243.30 g/mol
Chemical Abstracts Service Number 1354011-45-2
PubChem Compound Identifier 66566177
Stereochemical Configuration (S)-configuration

Molecular Topology and Conformational Dynamics

The molecular topology of this compound is characterized by several distinct structural features that influence its conformational behavior and chemical reactivity. The pyrrolidine ring system serves as the central scaffold, adopting various envelope and twisted conformations that are typical of five-membered nitrogen-containing heterocycles. The conformational preferences of pyrrolidine rings in similar compounds have been extensively studied using Nuclear Magnetic Resonance spectroscopy and molecular modeling techniques, revealing that these rings can occupy various envelope and twisted conformations described by pseudorotation parameters.

Conformational analysis of pyrrolidine-containing compounds indicates that the ring geometry can be characterized by two key pseudorotation parameters: the phase angle and the maximum puckering amplitude. The phase angle, which ranges from 0° to 360°, indicates which ring atoms are situated outside the ring plane, while the maximum puckering amplitude describes the degree of ring distortion out of planarity, typically ranging from 35° to 45°. These conformational parameters are crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

The amino-acetyl substituent attached to the nitrogen atom of the pyrrolidine ring introduces additional conformational flexibility to the molecule. This substituent can adopt various rotational conformations around the amide bond, influencing the overall molecular shape and potentially affecting the compound's biological activity. The presence of the amino group provides sites for hydrogen bonding interactions, which may stabilize certain conformational states and influence the compound's solubility and binding properties.

The tert-butyl ester group attached to the carbamate functionality contributes to the compound's conformational dynamics through steric interactions with other parts of the molecule. The bulky tert-butyl group tends to adopt conformations that minimize steric clashes with neighboring substituents, potentially influencing the overall molecular conformation. This protecting group also serves important synthetic functions, providing stability to the carbamate functionality under various reaction conditions while being readily removable when desired.

Research on related pyrrolidine compounds has demonstrated that different substitution patterns can significantly influence ring puckering preferences. Studies of proline residues in proteins have shown that approximately 89% of cis-proline residues exhibit the DOWN pucker conformation, while trans-proline residues are more evenly distributed between UP and DOWN conformations. Although this compound differs from proline in its substitution pattern, these findings provide valuable insights into the conformational behavior of pyrrolidine-containing molecules.

Crystallographic Studies and Hydrogen Bonding Networks

While specific crystallographic data for this compound is limited in the available literature, insights into its solid-state structure and hydrogen bonding networks can be inferred from studies of related pyrrolidine-containing compounds and carbamate derivatives. Crystallographic studies of similar molecules have revealed important structural features that are likely applicable to this compound. The presence of multiple hydrogen bond donors and acceptors in the molecule suggests the formation of complex intermolecular hydrogen bonding networks in the solid state.

The amino group in the acetyl substituent serves as a potential hydrogen bond donor, capable of forming intermolecular hydrogen bonds with neighboring molecules in the crystal lattice. The carbonyl oxygen atoms in both the acetyl and carbamate functionalities act as hydrogen bond acceptors, providing multiple sites for intermolecular interactions. These hydrogen bonding interactions play crucial roles in determining the compound's crystal packing arrangements and solid-state stability.

Studies of related pyrrolidine derivatives have demonstrated that molecular structures can be stabilized by intramolecular hydrogen bonds, which generate characteristic ring motifs in the solid state. For instance, research on compounds containing similar structural features has identified intramolecular C-H⋯O hydrogen bonds that generate S(6) ring motifs, contributing to molecular stability. The presence of multiple polar functional groups in this compound suggests similar intramolecular stabilizing interactions may occur.

Intermolecular hydrogen bonding patterns in related compounds have been shown to create three-dimensional networks that influence crystal packing and physical properties. Crystallographic studies of analogous molecules have revealed that molecules can be linked through intermolecular C-H⋯N and C-H⋯O hydrogen bonds, forming extended three-dimensional networks. These interactions, combined with C-H⋯π interactions involving aromatic systems, contribute to crystal structure stabilization and may influence the compound's solubility and thermal properties.

The tert-butyl ester group, while primarily serving as a protecting group, also contributes to the compound's crystal packing through van der Waals interactions and potential weak hydrogen bonding interactions. The bulky nature of this group influences the overall molecular shape and may direct specific packing arrangements in the solid state. Understanding these structural features is essential for predicting the compound's physical properties and behavior during purification and storage processes.

Structural Feature Hydrogen Bonding Role
Amino Group Hydrogen Bond Donor
Acetyl Carbonyl Hydrogen Bond Acceptor
Carbamate Carbonyl Hydrogen Bond Acceptor
Pyrrolidine Nitrogen Potential Hydrogen Bond Acceptor
tert-Butyl Ester Van der Waals Interactions

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXOPEYXEGXYMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C11_{11}H21_{21}N3_{3}O3_{3}
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1354011-45-2
  • Synonyms : tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate

The structure features a pyrrolidine ring, an amino group, and a tert-butyl ester, which contribute to its reactivity and biological interactions.

The mechanism of action for carbamate derivatives often involves their ability to interact with biological macromolecules. In the case of this compound, the amino group can form hydrogen bonds, while the ester can undergo hydrolysis to release active intermediates. This dual functionality allows the compound to modulate various biological pathways.

Pharmacokinetics

Pharmacokinetic studies of related compounds indicate important parameters such as tissue distribution and half-life. For instance, lead compounds showed moderate brain exposure and good distribution in organs like the liver and kidneys . Understanding these parameters is critical for assessing the therapeutic viability of this compound.

Study 1: Synthesis and Evaluation of Related Compounds

A study synthesized various tert-butyl esters of L-γ-methyleneglutamic acid amides and evaluated their biological activity against cancer cell lines. The results indicated that while these compounds were effective in inhibiting cell growth in malignant cells, they did not affect nonmalignant cells . This selectivity is crucial for developing targeted cancer therapies.

Study 2: Carbamate Derivatives in Drug Design

Research indicates that carbamate derivatives play a significant role in drug design due to their stability and ability to act as prodrugs . The design of such compounds often focuses on enhancing bioavailability and reducing toxicity while maintaining efficacy against target diseases.

Data Table: Biological Activity Overview

Compound NameActivity TypeCell Lines TestedEfficacy
L-γ-Methyleneglutamic Acid AmidesAnticancerMCF-7, SK-BR-3, MDA-MB-231Effective growth inhibition (24/72 h)
This compoundPotential AnticancerNot directly tested; structurally similar compounds show promiseHypothetical based on structure

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising biological activities due to its interactions with various biological targets such as enzymes and receptors. Research indicates that it may possess properties that could be beneficial in treating neurological disorders and other conditions. The specific mechanisms of action are still under investigation but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Case Studies

  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease. In vitro assays have shown that it can enhance neuronal survival under stress conditions.
  • Antimicrobial Activity : Some research has indicated that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Organic Synthesis

Synthetic Utility
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications through established organic reactions such as acylation and alkylation.

Synthesis Pathways
The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : Starting from readily available amino acids or their derivatives.
  • Acetylation : Introduction of the acetyl group to create the amino-acetyl moiety.
  • Carbamate Formation : Reaction with tert-butyl isocyanate to yield the final product.

Biochemical Research

Enzyme Interaction Studies
Research into the binding affinity of this compound to various enzymes has been conducted using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies help elucidate its mechanism of action and guide further modifications for enhanced biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds can be beneficial:

Compound NameStructure FeaturesUnique Properties
1-AcetylpyrrolidinePyrrolidine with an acetyl groupSimpler structure; different biological activities
N-AcetylcysteineAmino acid derivativeKnown antioxidant properties; clinical usage
CarbamazepineDibenzazepine derivativeAnticonvulsant activity; complex pharmacodynamics

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in peptide synthesis:

tert Butyl carbamateH+ or OHAmine+CO2+tert Butanol\text{tert Butyl carbamate}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{Amine}+\text{CO}_2+\text{tert Butanol}

  • Conditions :

    • Acidic Hydrolysis : HCl in dioxane (4 M, 2–4 hours, 25°C).

    • Basic Hydrolysis : NaOH (1 M, reflux, 1 hour).

  • Applications : Used to unmask the amine group for subsequent coupling reactions .

Acylation and Amidation

The amino group participates in nucleophilic acylation reactions with activated carboxylic acids (e.g., acid chlorides, anhydrides):

Amine+RCOClRCONH2+HCl\text{Amine}+\text{RCOCl}\rightarrow \text{RCONH}_2+\text{HCl}

  • Reagents : Acetic anhydride, benzoyl chloride.

  • Conditions : Room temperature in dichloromethane (DCM) with a base (e.g., triethylamine).

  • Products : N-acylated derivatives for extended peptide chains or modified pharmacophores .

Oxidation of the Amino Group

The primary amine can be oxidized to a nitro group under strong oxidizing agents:

 NH2KMnO4/H+ NO2\text{ NH}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ NO}_2

  • Conditions : KMnO₄ in acidic medium (50°C, 6 hours).

  • Products : Nitro derivatives, intermediates for further functionalization .

Reduction of the Ester Group

The tert-butyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

RCOOR LiAlH4RCH2OH\text{RCOOR }\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to reflux.

  • Applications : Synthesis of alcohol derivatives for prodrug development .

Cyclization Reactions

The pyrrolidine ring enables intramolecular cyclization, forming bicyclic structures under specific conditions:

PyrrolidineHeat BaseBicyclic amine\text{Pyrrolidine}\xrightarrow{\text{Heat Base}}\text{Bicyclic amine}

  • Conditions : Heating in toluene with DBU (1,8-diazabicycloundec-7-ene).

  • Products : Fused-ring systems with potential bioactivity .

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides:

 NH2+R X NHR+HX\text{ NH}_2+\text{R X}\rightarrow \text{ NHR}+\text{HX}

  • Reagents : Methyl iodide, benzyl bromide.

  • Conditions : DCM or THF, room temperature.

  • Products : Alkylated amines for structure-activity relationship (SAR) studies .

Research Findings

  • Selective Hydrolysis : Studies demonstrate selective deprotection of the tert-butyl carbamate without affecting the amino-acetyl group under mild acidic conditions .

  • Steric Effects : The tert-butyl group’s steric bulk slows acylation kinetics compared to methyl esters, requiring optimized reaction times .

  • Chiral Stability : The (S)-configuration at the pyrrolidine ring remains intact during most reactions, preserving enantiomeric purity .

Mechanistic Insights

  • Acid-Catalyzed Hydrolysis : Proceeds via a tetrahedral intermediate, with protonation of the carbonyl oxygen enhancing electrophilicity.

  • LiAlH₄ Reduction : Involves nucleophilic attack by hydride ions at the ester carbonyl, followed by alkoxide elimination.

Comparison with Similar Compounds

Amino Acid Side Chain Variations

  • The target compound’s 2-amino-acetyl group (C₂H₄N₂O) contrasts with analogs bearing longer or branched chains. For example, the 2-amino-3-methyl-butyryl group in CAS 1401666-22-5 introduces a sterically hindered side chain, which may reduce solubility but enhance target binding specificity .
  • Replacement of the amino group with chloro (CAS 722537-49-7) eliminates hydrogen-bonding capacity, likely altering reactivity and metabolic stability .

Carbamate Substituents

  • The tert-butyl carbamate in the target compound offers superior steric protection compared to methyl (CAS 1401669-02-0) or ethyl (CAS 1401666-22-5) variants, delaying hydrolysis and extending plasma half-life .
  • The isopropyl carbamate in the cyclohexyl analog (CymitQuimica) may confer unique pharmacokinetic properties, though its discontinuation limits further evaluation .

Stereochemical and Conformational Differences

  • All compounds except the cyclohexyl derivative retain the (S)-pyrrolidin-3-yl core, critical for chiral recognition in biological systems.

Q & A

Q. What are the key synthetic routes and reaction conditions for [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester?

The synthesis typically involves:

  • Activation of the carboxylic acid : Use of thionyl chloride (SOCl₂) to convert the starting pyrrolidine carboxylic acid to its acid chloride .
  • Esterification : Reaction of the acid chloride with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
  • Amide coupling : Introduction of the 2-amino-acetyl group via coupling reagents like HATU or DIC, ensuring retention of stereochemistry at the (S)-configured pyrrolidine center .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .

Q. How is the compound characterized to confirm its structural integrity and purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (~1.4 ppm for ¹H; ~28 ppm for ¹³C) and the pyrrolidine backbone .
    • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₄N₃O₃: 294.18) .
  • Chiral HPLC : Verify enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods resolve ambiguities?

  • Stereoselective synthesis : Use chiral auxiliaries or enantiopure starting materials (e.g., (S)-pyrrolidine-3-carboxylic acid) to prevent racemization .
  • Advanced NMR techniques : 2D NMR (COSY, NOESY) to confirm spatial arrangement of substituents on the pyrrolidine ring .
  • Contradiction resolution : If NMR data conflicts with literature (e.g., unexpected coupling constants), re-evaluate reaction conditions for potential epimerization or solvent effects .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Reaction optimization :
    • Temperature control (0–20°C during Boc protection to minimize side reactions) .
    • Catalytic DMAP for efficient Boc activation .
  • Purification challenges : Replace traditional column chromatography with recrystallization (e.g., using tert-butyl methyl ether) for scalability .

Q. How is this compound utilized in medicinal chemistry research, particularly in peptidomimetic design?

  • Role as a building block : The tert-butyl ester protects the amine, while the 2-amino-acetyl group enables conjugation to peptide backbones or fluorophores .
  • Case study : Analogues like [(S)-1-(2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester are used in γ-secretase inhibitors, highlighting its versatility in drug discovery .

Q. What are the common pitfalls in interpreting mass spectrometry data for this compound?

  • Fragmentation patterns : The tert-butyl group may undergo loss of isobutene (56 Da), leading to misassignment of the molecular ion peak .
  • Adduct formation : Sodium or potassium adducts ([M+Na]+ or [M+K]+) require careful calibration against standards .

Data-Driven Challenges and Solutions

Q. How to address discrepancies in reported synthetic yields across literature?

  • Root cause analysis : Variations may arise from differences in Boc protection efficiency (e.g., triethylamine vs. DMAP as catalysts) .
  • Mitigation : Replicate high-yield protocols (e.g., 92% yield achieved with DMAP and Boc₂O in dichloromethane at 0°C) .

Q. What computational tools aid in predicting reactivity or stability of this compound?

  • DFT calculations : Model the energy barrier for tert-butyl ester hydrolysis under acidic conditions .
  • Molecular docking : Predict binding interactions when the compound is used in enzyme inhibitor studies .

Tables of Key Data

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C92
Amide CouplingHATU, DIPEA, DMF, RT85
PurificationSilica gel (EtOAc/Hexane = 3:7)90

Q. Table 2: NMR Data for Key Protons

Protonδ (ppm) in CDCl₃MultiplicityReference
tert-butyl (C(CH₃)₃)1.43Singlet
Pyrrolidine CH₂3.20–3.50Multiplet
NH (amide)6.80 (broad)Singlet

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.